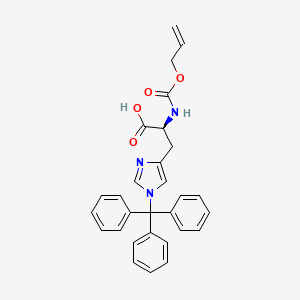

Aloc-His(Trt)-OH

Descripción general

Descripción

Allyloxycarbonyl-L-histidine (triphenylmethyl) (Aloc-His(Trt)-OH) is a protected form of the amino acid histidine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound features an allyloxycarbonyl (Aloc) protecting group on the amino group and a triphenylmethyl (Trt) protecting group on the imidazole side chain of histidine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Aloc-His(Trt)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using the allyloxycarbonyl (Aloc) group. This is followed by the protection of the imidazole side chain with the triphenylmethyl (Trt) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and dimethylformamide, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient and consistent production of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Aloc-His(Trt)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Aloc and Trt protecting groups.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: The Aloc group can be removed using palladium catalysts in the presence of nucleophiles such as morpholine. The Trt group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA).

Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Major Products

Deprotection: The removal of the Aloc and Trt groups yields free histidine.

Coupling: The formation of peptide bonds results in the synthesis of peptides containing histidine residues.

Aplicaciones Científicas De Investigación

Aloc-His(Trt)-OH, a protected derivative of histidine, is widely utilized in peptide synthesis and various biochemical applications. This compound plays a crucial role in the development of pharmaceuticals, particularly in the design of peptide-based drugs and biomaterials. Below is a detailed exploration of its applications, supported by case studies and research findings.

Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS). The use of the Alloc (allyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of histidine residues into peptides without compromising the integrity of other sensitive functional groups.

Case Study: Peptide Drug Development

In a study focusing on the synthesis of peptide-based drugs, this compound was employed to create a series of bioactive peptides. The strategic placement of histidine residues enhanced the peptides' binding affinity to target receptors, demonstrating the compound's utility in drug design .

Bioconjugation Techniques

The versatility of this compound extends to bioconjugation methods, where it serves as a linker for attaching various biomolecules, including proteins and nucleic acids. This application is crucial in developing targeted therapies and diagnostic tools.

Case Study: Targeted Drug Delivery Systems

Research has shown that conjugating drugs to antibodies via histidine-containing linkers like this compound improves specificity and reduces off-target effects. These conjugates have shown enhanced therapeutic efficacy in cancer treatment models .

Development of Biomaterials

This compound is utilized in synthesizing peptide-based hydrogels and scaffolds for tissue engineering. The incorporation of histidine residues into these materials can enhance their biocompatibility and promote cell adhesion and growth.

Case Study: Tissue Engineering Applications

A study demonstrated that hydrogels incorporating this compound-derived peptides supported the proliferation and differentiation of stem cells, indicating potential applications in regenerative medicine .

Enzyme Inhibitors and Catalysts

Histidine residues are known for their role in enzyme catalysis due to their ability to participate in acid-base reactions. This compound can be integrated into synthetic enzymes or inhibitors, providing insights into enzyme mechanisms and aiding drug discovery.

Case Study: Mechanistic Studies on Enzyme Activity

Research involving synthetic enzymes containing this compound revealed critical information about substrate binding and catalytic efficiency, contributing to the understanding of enzyme kinetics .

Summary Table of Applications

| Application | Description | Case Studies/Findings |

|---|---|---|

| Peptide Synthesis | Used in SPPS for incorporating histidine residues | Improved binding affinity in peptide drugs |

| Bioconjugation | Linker for attaching biomolecules | Enhanced specificity in targeted drug delivery systems |

| Development of Biomaterials | Synthesizing hydrogels/scaffolds for tissue engineering | Supported stem cell proliferation in regenerative medicine |

| Enzyme Inhibitors/Catalysts | Integrated into synthetic enzymes or inhibitors | Insights into enzyme kinetics and mechanisms |

Mecanismo De Acción

The primary function of Aloc-His(Trt)-OH is to serve as a protected form of histidine in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process. The allyloxycarbonyl group protects the amino group, while the triphenylmethyl group protects the imidazole side chain. These protecting groups can be selectively removed under specific conditions to yield the desired peptide product.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-His(Trt)-OH: Features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group instead of the Aloc group.

Boc-His(Trt)-OH: Features a t-butyloxycarbonyl (Boc) protecting group instead of the Aloc group.

Uniqueness

Aloc-His(Trt)-OH is unique due to the presence of the allyloxycarbonyl protecting group, which offers specific advantages in certain synthetic routes. The Aloc group can be removed under mild conditions using palladium catalysts, making it suitable for use in complex peptide synthesis where other protecting groups might be too harsh.

Actividad Biológica

Aloc-His(Trt)-OH, a protected form of histidine, is significant in peptide synthesis and has garnered attention for its biological properties. This article delves into the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

1. Synthesis of this compound

This compound is synthesized using standard peptide synthesis techniques, where the Aloc (allyloxycarbonyl) group serves as a protecting group for the amino group of histidine. This method allows for selective deprotection under mild conditions, making it suitable for synthesizing complex peptides.

Key Steps in Synthesis:

- Protection: The amino group of histidine is protected with the Aloc group.

- Coupling: The protected histidine is coupled to other amino acids using standard coupling reagents.

- Deprotection: The Aloc group is removed selectively to yield free histidine residues in the final peptide product.

2. Biological Activity

This compound exhibits various biological activities, particularly in the context of peptide interactions with biological membranes and receptors. Its activity can be attributed to the unique properties imparted by the histidine residue and its protective groups.

The biological activity of this compound is largely influenced by its interaction with membrane proteins and receptors. Histidine's imidazole side chain plays a critical role in:

- Protonation states : The pKa of histidine allows it to act as a proton donor or acceptor, facilitating enzyme catalysis and receptor binding.

- Metal ion coordination : Histidine can coordinate with metal ions, which is crucial for the activity of metalloproteins.

2.2 Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of peptides containing this compound against various bacterial strains. The results showed a significant reduction in bacterial viability, suggesting potential applications in developing new antibiotics .

- Enzyme Inhibition : Research demonstrated that peptides incorporating this compound could inhibit specific enzymes involved in metabolic pathways. For instance, an alanine scan revealed that modifications at certain positions enhanced inhibitory activity against target enzymes .

Table 1: Biological Activity Summary

4. Research Findings

Recent studies have highlighted the importance of protecting groups like Aloc in peptide synthesis:

- The Aloc group allows for selective deprotection under mild conditions, preserving the integrity of sensitive residues during synthesis.

- Peptides synthesized with this compound have shown promising results in preclinical studies for various therapeutic applications, including cancer treatment and antimicrobial therapies .

5. Conclusion

This compound is a versatile compound in peptide chemistry with significant biological activity. Its ability to interact with biological systems through various mechanisms opens avenues for further research and development in pharmaceuticals. Continued exploration into its applications may lead to innovative therapeutic strategies targeting diverse diseases.

Propiedades

IUPAC Name |

(2S)-2-(prop-2-enoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O4/c1-2-18-36-28(35)31-26(27(33)34)19-25-20-32(21-30-25)29(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,26H,1,18-19H2,(H,31,35)(H,33,34)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWRRGUJXSRWOX-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.